PTH-arginine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

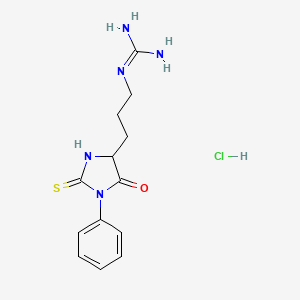

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the role of PTH-arginine hydrochloride in protein sequencing?

An In-Depth Technical Guide to the Role of PTH-Arginine in N-Terminal Protein Sequencing

Introduction: The Foundational Importance of Primary Structure

For researchers, scientists, and drug development professionals, determining the primary amino acid sequence of a protein is a cornerstone of biochemical investigation. This linear sequence dictates the protein's three-dimensional structure, its function, its interactions, and its potential as a therapeutic target or agent. While mass spectrometry has emerged as a powerful complementary technique, the classical method of Edman degradation remains a highly reliable and indispensable tool for N-terminal sequencing.[1]

This guide provides an in-depth examination of the Edman degradation process, with a specific focus on the pivotal role and unique analytical challenges presented by Phenylthiohydantoin-Arginine (PTH-Arginine). Understanding the chemistry and chromatography of this specific derivative is critical for achieving accurate and unambiguous sequence data.

The Edman Degradation Principle: A Stepwise Unraveling of the N-Terminus

Developed by Pehr Edman, this sequencing method relies on a repetitive, three-step chemical process that sequentially removes one amino acid at a time from the N-terminus of a peptide or protein without hydrolyzing the other peptide bonds.[2][3] Modern automated sequencers perform these cycles with high efficiency, typically over 99% per cycle, allowing for the reliable sequencing of 30-60 residues.[1][2]

The three core steps of each cycle are:

-

Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH ~9.0).[4] At this pH, the uncharged N-terminal α-amino group acts as a nucleophile, attacking the PITC to form a phenylthiocarbamoyl-peptide (PTC-peptide).[5][6]

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[4][7] This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.[8][9]

-

Conversion: The extracted ATZ-amino acid is unstable. It is subsequently treated with aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH) amino acid derivative.[2][8] This stable PTH derivative is the final product that is identified.

This entire workflow is designed to generate a unique, identifiable molecule for each position in the sequence.

Figure 1: The automated workflow of a single Edman degradation cycle.

The Analyte: Phenylthiohydantoin (PTH) Amino Acids

The success of Edman degradation hinges entirely on the accurate identification of the PTH-amino acid produced in each cycle.[10] The primary method for this identification is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[11][12] In this technique, the mixture from the conversion step is injected onto an HPLC column. The various PTH-amino acids interact differently with the column's stationary phase based on their polarity, allowing them to be separated.

The core principle of identification is straightforward but demands high precision: the elution time (or retention time) of the unknown PTH peak from the sequencer is compared to the known retention times of a standard mixture of all 20 common PTH-amino acids.[10][11] A match in retention time identifies the amino acid from that cycle.

The Unique Case of PTH-Arginine Hydrochloride

While the process works well for most amino acids, certain residues present unique challenges. Arginine, with its strongly basic guanidinium side chain, is a notable example.[13] The resulting PTH-arginine, which exists as a hydrochloride salt in the acidic analytical milieu, has physicochemical properties that demand special consideration.

Chemical Nature and Its Consequences

The guanidinium group of arginine has a pKa of ~12.5, meaning it is positively charged across the entire pH range used in Edman chemistry and HPLC analysis.[13] This permanent positive charge makes PTH-arginine highly polar and hydrophilic. This has two major consequences:

-

Extraction Efficiency: During the automated process, the cleaved ATZ-amino acid is separated from the remaining peptide by extraction into an organic solvent (e.g., ethyl acetate or chlorobutane).[8] The high polarity of ATZ-arginine can lead to its inefficient extraction into this non-polar solvent, resulting in a lower yield and a weaker signal in the final chromatogram.

-

Chromatographic Behavior: In standard RP-HPLC, which separates molecules based on hydrophobicity, highly polar compounds like PTH-arginine have very little retention. They elute very early in the chromatogram, often with the solvent front or co-eluting with other polar reaction by-products, making accurate quantification and identification difficult.[14][15]

Figure 2: The logical relationship between the challenges and solutions for PTH-Arginine analysis.

Methodologies for Accurate PTH-Arginine Identification

Overcoming the challenges associated with PTH-arginine requires a multi-faceted approach grounded in robust analytical chemistry.

Optimized HPLC Protocols

Standard, generic HPLC gradients are often insufficient for resolving PTH-arginine. To achieve reliable separation, analytical methods must be specifically optimized. This often involves:

-

Mobile Phase Modification: Adjusting the ionic strength or pH of the aqueous mobile phase (e.g., using sodium acetate buffers) can alter the interaction of the charged PTH-arginine with the stationary phase, improving retention and resolution from other early-eluting peaks.[14]

-

Shallow Gradients: Employing a very shallow gradient at the beginning of the HPLC run can provide better separation for weakly retained compounds.

The Critical Role of PTH Standards

Because identification is based almost solely on retention time, the use of a high-quality, well-characterized PTH-amino acid standard mixture is non-negotiable.[10][11] This standard mixture, containing PTH-arginine, must be run regularly to calibrate the system. The retention time of the peak in the unknown sample must precisely match the retention time of the PTH-arginine peak in the standard run under identical conditions for a positive identification to be made.[8]

The following table summarizes the properties of PTH-arginine in the context of other representative PTH-amino acids.

| PTH-Amino Acid | Abbreviation | Side Chain Property | Typical RP-HPLC Elution Profile | Specific Analytical Notes |

| PTH-Alanine | PTH-Ala | Non-polar, Small | Mid-eluting | Generally well-resolved and unproblematic. |

| PTH-Leucine | PTH-Leu | Non-polar, Hydrophobic | Late-eluting | Strong retention on C18 columns. Can co-elute with PTH-Isoleucine. |

| PTH-Aspartic Acid | PTH-Asp | Acidic, Polar | Early-eluting | Elutes early but is typically well-resolved from the solvent front. |

| PTH-Arginine | PTH-Arg | Basic, Very Polar | Very Early-eluting | Prone to poor peak shape and co-elution. Requires optimized mobile phase for good resolution.[14][15] |

| PTH-Phenylalanine | PTH-Phe | Aromatic, Hydrophobic | Late-eluting | Strong retention and strong UV absorbance. |

Confirmatory Analysis via Mass Spectrometry

In cases where HPLC data is ambiguous, or for projects requiring the highest level of certainty, coupling the liquid chromatography to a mass spectrometer (LC-MS) provides unequivocal identification.[16] The mass spectrometer can determine the precise mass-to-charge ratio of the eluting compound, confirming that the peak eluting at the expected time for PTH-arginine indeed has the correct molecular weight, thereby eliminating any doubt.[17]

Experimental Protocol: Single Cycle of Automated Edman Degradation

The following is a generalized protocol for a single cycle on a modern automated protein sequencer. Instrument-specific parameters must be optimized by the user.

-

Sample Preparation: The purified protein or peptide sample (typically 10-100 picomoles) is immobilized on a PVDF membrane or a glass fiber disc coated with a carrier like Polybrene.[5][18] The support is placed in the sequencer's reaction cartridge.

-

Coupling Step:

-

The reaction cartridge is heated to ~50°C.

-

A solution of 5% PITC in a suitable solvent (e.g., heptane) is delivered to the cartridge.

-

A basic solution (e.g., N-methylpiperidine/water/isopropanol) is delivered to establish a pH of ~9.0, initiating the coupling reaction.[4][5]

-

The reaction proceeds for 10-20 minutes.

-

The cartridge is washed with solvents like ethyl acetate and heptane to remove excess reagents.

-

-

Cleavage Step:

-

Anhydrous trifluoroacetic acid (TFA) is delivered to the cartridge.[4]

-

The reaction proceeds for several minutes, cleaving the N-terminal ATZ-amino acid from the immobilized peptide.

-

The ATZ-amino acid is extracted with an organic solvent (e.g., 1-chlorobutane) and transferred to a separate conversion flask. The shortened peptide remains in the cartridge for the next cycle.

-

-

Conversion Step:

-

The solvent in the conversion flask is evaporated.

-

An aqueous acid solution (e.g., 25% TFA in water) is added to the dried ATZ-amino acid.[8]

-

The flask is heated to ~65°C for 15-30 minutes to facilitate the rearrangement to the stable PTH-amino acid.

-

-

Analysis Step:

-

The PTH-amino acid solution is dried and reconstituted in the HPLC injection solvent.

-

A precise volume is automatically injected onto the RP-HPLC system.

-

The sample is separated using a pre-defined gradient program optimized for PTH-amino acids, including the resolution of PTH-arginine.

-

The UV chromatogram is recorded (typically at 269 nm).[19]

-

Data analysis software compares the retention time of the observed peak(s) to the retention times from a pre-run PTH standard chromatogram to identify the amino acid.

-

Conclusion

This compound is the specific, identifiable chemical derivative produced when an N-terminal arginine residue is sequenced via Edman degradation. Its role is identical to that of any other PTH-amino acid: to serve as the molecular signature for a specific position in a polypeptide chain. However, its inherent high polarity presents distinct, well-understood challenges related to extraction efficiency and chromatographic resolution. By employing optimized HPLC protocols, rigorously using calibrated PTH-arginine standards, and, where necessary, leveraging mass spectrometry for confirmation, researchers can successfully mitigate these challenges. A thorough understanding of the properties of PTH-arginine is therefore not a peripheral detail but a core competency required for generating accurate, high-quality protein sequence data.

References

-

Wikipedia. Edman degradation. [Online] Available at: [Link].

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook (pp. 247-268). Humana Press. [Online] Available at: [Link].

-

Grant, G. A. (1995). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In The Protein Protocols Handbook (pp. 385-397). Humana Press. [Online] Available at: [Link].

-

Mtoz Biolabs. Edman Degradation Procedure. [Online] Available at: [Link].

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Online] Available at: [Link].

-

Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. In eLS. John Wiley & Sons, Ltd. [Online] Available at: [Link].

-

Shimadzu Scientific Instruments. Theory of Edman Sequencing. [Online] Available at: [Link].

-

Biosynthesis Inc. N-terminal Sequence Analysis. [Online] Available at: [Link].

-

OpenStax. 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. [Online] Available at: [Link].

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Online] Available at: [Link].

-

CIB (CSIC). Edman Degradation Sample Preparation Protocols. [Online] Available at: [Link].

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in Molecular Biology, 211, 247-268. [Online] Available at: [Link].

-

Tarr, G. E. (1986). Manual Edman Degradation of Proteins and Peptides. In Methods of Protein Microcharacterization (pp. 155-194). Humana Press. [Online] Available at: [Link].

-

L'Italien, J. J., & Kent, S. B. (1984). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Journal of Chromatography A, 283, 149-156. [Online] Available at: [Link].

-

Pucci, P., Sannia, G., & Marino, G. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry, 16(1-12), 343-347. [Online] Available at: [Link].

-

Creative Biolabs. Amino Acid Sequencing Challenges: A Deep Dive. [Online] Available at: [Link].

-

Annan, R. S., & Carr, S. A. (1997). High sensitivity analysis of phenylthiohydantoin amino acid derivatives by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 8(4), 300-307. [Online] Available at: [Link].

-

Zhang, Y., et al. (2019). Expression and Characterization of Intein-Cyclized Trimer of Staphylococcus aureus Protein A Domain Z. Frontiers in Microbiology, 10, 290. [Online] Available at: [Link].

-

Request PDF. Identification of PTH-amino acids by HPLC. [Online] Available at: [Link].

-

LibreTexts Chemistry. 25.7: Peptide Sequencing- The Edman Degradation. [Online] Available at: [Link].

-

Quantum-Si. (2023). Arginine post-translational modification detection via Next-Generation Protein Sequencing. [Online] Available at: [Link].

-

Mtoz Biolabs. 4 Steps of Edman Degradation. [Online] Available at: [Link].

-

Awodi, O. R., et al. (2022). DiPTH-Cystine and PTH-Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation. Journal of the American Society for Mass Spectrometry, 33(10), 1876-1884. [Online] Available at: [Link].

-

PENS Channel. (2022, January 13). Amino Acid Sequencing - Edman Degradation (Part 1). YouTube. [Online] Available at: [Link].

-

Edwards, P. D., et al. (2001). Synthesis and physical characterization of a P1 arginine combinatorial library, and its application to the determination of the substrate specificity of serine peptidases. Bioorganic & Medicinal Chemistry, 9(7), 1839-1853. [Online] Available at: [Link].

-

Wang, W., et al. (2019). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. AAPS PharmSciTech, 20(2), 74. [Online] Available at: [Link].

-

de la Torre, F., et al. (2020). Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). International Journal of Molecular Sciences, 21(21), 8235. [Online] Available at: [Link].

-

Giraud, M., et al. (2001). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. Journal of Peptide Research, 58(5), 418-426. [Online] Available at: [Link].

-

Gilman, S. D., & Ewing, A. G. (1997). Miniaturized protein microsequencer with PTH amino acid identification by capillary electrophoresis I. An argon pressurized delivery system for adsorptive and covalent sequencing. Talanta, 44(3), 383-399. [Online] Available at: [Link].

-

Gąsior, J., et al. (2022). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 27(23), 8233. [Online] Available at: [Link].

-

Biniossek, M. L., et al. (2012). Strategies for the identification of arginine ADP-ribosylation sites. Journal of Proteomics, 75(10), 2943-2952. [Online] Available at: [Link].

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 8. ehu.eus [ehu.eus]

- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 10. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cib.csic.es [cib.csic.es]

- 19. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Arginine-Containing Peptides: Focus on PTH-Related Analogs as Hydrochloride Salts

Abstract

The chemical synthesis of peptides containing arginine residues, such as those related to Parathyroid Hormone (PTH), presents unique challenges due to the strongly basic and nucleophilic nature of the arginine guanidinium group. This guide provides a comprehensive overview of the strategies and methodologies for the successful synthesis, purification, and characterization of these complex peptides, culminating in their isolation as hydrochloride salts. We will delve into the intricacies of solid-phase peptide synthesis (SPPS), with a focus on protecting group strategies for arginine, cleavage from the solid support, and subsequent purification by reversed-phase and ion-exchange chromatography. Furthermore, this document will outline key analytical techniques for the comprehensive characterization of the final peptide product, ensuring its identity, purity, and quality for research and drug development applications.

Introduction: The Unique Challenges of Arginine in Peptide Synthesis

Arginine, a key amino acid in many biologically active peptides like Parathyroid Hormone, plays a crucial role in receptor binding and biological function.[1] However, its guanidinium side chain, with a pKa of approximately 12.5, is highly basic and requires robust protection throughout the synthesis process to prevent undesirable side reactions.[2][3] The primary challenges associated with arginine in peptide synthesis include:

-

Side-chain reactivity: The nucleophilic guanidinium group can engage in side reactions, such as acylation or modification by scavengers used during cleavage.

-

Lactam formation: During activation for coupling, the δ-lactam of arginine can form, leading to termination of the peptide chain.[3]

-

Aggregation: The presence of multiple arginine residues can lead to peptide aggregation, complicating both synthesis and purification.

-

Difficulties in cleavage and deprotection: The removal of arginine side-chain protecting groups often requires harsh acidic conditions, which can lead to side-product formation.[2]

This guide will address these challenges by providing a detailed examination of the current best practices in the field.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, remains the most prevalent method for the chemical synthesis of peptides.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Choosing the Right Chemistry: Fmoc vs. Boc

Two main chemical strategies are employed in SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

-

Boc Chemistry: This strategy utilizes an acid-labile Boc group for Nα-amino protection. The final cleavage from the resin and removal of side-chain protecting groups are typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

-

Fmoc Chemistry: This is currently the more popular approach due to its use of a base-labile Fmoc group for Nα-amino protection, which is removed under milder conditions (e.g., with piperidine). The final cleavage and side-chain deprotection are performed with a milder acid, most commonly trifluoroacetic acid (TFA).[4][5]

For the synthesis of arginine-containing peptides, Fmoc chemistry is often preferred to avoid the extremely harsh conditions of HF cleavage.

Protecting the Arginine Side Chain: A Critical Choice

The selection of the appropriate protecting group for the arginine guanidinium side chain is paramount for a successful synthesis.[6]

| Protecting Group | Chemical Strategy | Deprotection Conditions | Advantages | Disadvantages |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Fmoc | TFA | High lability, reduced risk of side reactions compared to Pmc.[7] | Can be too labile in some contexts, leading to premature deprotection. |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Fmoc | TFA | Good stability. | Requires longer cleavage times or stronger acidic conditions than Pbf.[7] |

| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Fmoc | Stronger acids (e.g., TFA with scavengers) | High stability. | Requires harsh deprotection conditions, potentially leading to side products.[8] |

| Tos (Tosyl) | Boc | HF, TFMSA | Very stable. | Requires very strong acids for removal.[6][7] |

| NO₂ (Nitro) | Boc | HF, catalytic hydrogenation | Stable to strong acids like TFMSA.[3][7] | Can lead to ornithine formation during HF cleavage.[7] |

Recommendation: For most applications using Fmoc chemistry, Pbf is the protecting group of choice for arginine due to its efficient removal under standard TFA cleavage conditions.[7]

The SPPS Workflow

The following diagram illustrates a typical SPPS cycle using Fmoc chemistry.

Caption: A simplified workflow of a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Cleavage and Global Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a "cleavage cocktail" consisting of a strong acid (usually TFA) and a mixture of scavengers to trap the reactive carbocations generated during the deprotection process.

For arginine-rich peptides, the choice of scavengers is critical to prevent side reactions. A common and effective cleavage cocktail is Reagent K .[8][9]

Reagent K Composition:

-

TFA (82.5%)

-

Water (5%)

-

Phenol (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

Another widely used cocktail, especially when sensitive residues like tryptophan are present, is Reagent R .[9][10]

Reagent R Composition:

-

TFA (90%)

-

Thioanisole (5%)

-

EDT (3%)

-

Anisole (2%)

The cleavage reaction is typically carried out for 2-4 hours at room temperature.[11] For peptides containing multiple arginines protected with Pbf, extending the cleavage time may be necessary to ensure complete deprotection.[11]

Purification Strategies

The crude peptide obtained after cleavage is a mixture of the desired product, truncated sequences, deletion sequences, and modified peptides. Therefore, a robust purification strategy is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most powerful and widely used technique for peptide purification.[12][13] Separation is based on the differential hydrophobicity of the peptides.

Key Parameters for RP-HPLC of Arginine-Containing Peptides:

-

Stationary Phase: C18 silica-based columns are the most common choice. Wide-pore (300 Å) columns are recommended for larger peptides to ensure efficient interaction with the stationary phase.[13]

-

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used for elution.[13]

-

Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly added to both aqueous and organic mobile phases. TFA serves to acidify the mobile phase, ensuring the protonation of acidic residues and forming ion pairs with the basic residues (like arginine), which improves peak shape and resolution.[13]

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetic acid or acetonitrile).

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

-

Gradient Elution: Inject the sample and elute with a linear gradient of increasing Solvent B concentration. The gradient slope should be optimized to achieve the best separation of the target peptide from its impurities.

-

Fraction Collection: Collect fractions corresponding to the main peak, which is monitored by UV absorbance at 220 nm or 280 nm.

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates peptides based on their net charge at a given pH.[12][14][15][16] This technique is highly complementary to RP-HPLC and can be used as an orthogonal purification step for very complex mixtures or to remove impurities with similar hydrophobicity but different charges.[14]

Given the high basicity of arginine, cation-exchange chromatography is particularly useful for purifying arginine-containing peptides.[15]

Workflow for Two-Step Purification:

Caption: A two-step orthogonal purification strategy for complex peptide mixtures.

Salt Conversion to Hydrochloride

Peptides purified by RP-HPLC are typically obtained as TFA salts. For many biological applications, it is desirable to exchange the TFA counter-ion for a more biocompatible one, such as chloride. This can be achieved by several methods, including:

-

Ion-exchange chromatography: Using a chloride-based elution buffer.

-

Repeated lyophilization from dilute HCl: Dissolving the peptide in dilute HCl (e.g., 0.01 M) and lyophilizing. This process is repeated several times to ensure complete exchange.

Analytical Characterization: Ensuring Quality and Identity

Comprehensive analytical characterization is crucial to confirm the successful synthesis and purification of the target peptide.

| Analytical Technique | Purpose | Expected Outcome for PTH-Arginine |

| Analytical RP-HPLC | Assess purity and retention time. | A single major peak with >95% purity. |

| Mass Spectrometry (MS) | Confirm molecular weight and identity.[17][18][19][20] | The observed mass should match the calculated theoretical mass of the peptide. |

| Tandem MS (MS/MS) | Sequence verification. | Fragmentation pattern should be consistent with the expected amino acid sequence. |

| Amino Acid Analysis (AAA) | Determine amino acid composition and peptide concentration. | The relative ratios of amino acids should match the theoretical composition. |

| NMR Spectroscopy | Provide detailed structural information. | Can confirm the primary structure and provide insights into the secondary structure. |

Conclusion

The synthesis and purification of arginine-containing peptides like PTH analogs require a carefully considered and optimized approach. The judicious selection of protecting groups, particularly for the arginine side chain, coupled with a well-designed cleavage strategy, is fundamental to maximizing the yield of the crude product. A multi-step purification protocol, often combining the orthogonal selectivities of ion-exchange and reversed-phase chromatography, is frequently necessary to achieve the high purity required for research and therapeutic applications. Finally, rigorous analytical characterization is indispensable to unequivocally confirm the identity and quality of the final PTH-arginine hydrochloride product.

References

- A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis - Benchchem. (n.d.).

-

Hamzé, A., Martinez, J., & Hernandez, J. F. (2004). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. The Journal of Organic Chemistry, 69(24), 8394–8402. Retrieved from [Link]

- Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. (n.d.).

-

Mant, C. T., & Hodges, R. S. (1991). Ion-exchange HPLC for peptide purification. Methods in Molecular Biology, 3, 139–165. Retrieved from [Link]

- Ion Exchange Chromatography Peptide Purification. (n.d.).

- Peptide Isolation & Purification Techniques - Waters Corporation. (n.d.).

- Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).

- Separation & Purification of Peptide by Ion Chromatography - Alfa Chemistry. (n.d.).

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). (n.d.).

- Navigating the Final Cleavage: A Side-by-Side Comparison of Cocktails for Peptides Containing Boc-Protected Arginine - Benchchem. (n.d.).

- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing. (2024).

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - NIH. (2020).

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Characterization of Synthetic Peptides by Mass Spectrometry - Springer Nature Experiments. (n.d.).

- Characterization of Synthetic Peptides by Mass Spectrometry - PubMed. (2024).

- Characterization of Synthetic Peptides by Mass Spectrometry - PubMed. (2015).

- Characterization of Synthetic Peptides by Mass Spectrometry - Springer Nature Experiments. (n.d.).

- How long should I let my cleavage reaction stir at room temperature? - Biotage. (2023).

- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

-

Gardella, T. J., & Jüppner, H. (2001). Structural requirements for conserved arginine of parathyroid hormone. The Journal of Biological Chemistry, 276(2), 1219–1224. Retrieved from [Link]

Sources

- 1. Structural requirements for conserved arginine of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptide.com [peptide.com]

- 10. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]

- 11. biotage.com [biotage.com]

- 12. gilson.com [gilson.com]

- 13. hplc.eu [hplc.eu]

- 14. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 16. waters.com [waters.com]

- 17. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Chemical properties and structure of Phenylthiohydantoin-arginine HCl

An In-depth Exploration of its Chemical Properties, Structure, and Applications in Sequential Peptide Analysis and Beyond

Foreword: A Note on the Scope of this Guide

This technical guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of Phenylthiohydantoin-arginine hydrochloride (PTH-arginine HCl). As a senior application scientist, the aim is to synthesize foundational chemical principles with practical, field-tested insights. However, it is crucial to acknowledge that while the core principles of its synthesis via Edman degradation and its role in protein sequencing are well-established, specific, publicly available experimental data such as detailed NMR and mass spectra, quantitative solubility profiles, and a dedicated Safety Data Sheet (SDS) for PTH-arginine HCl are not readily found in comprehensive, aggregated sources. This guide, therefore, endeavors to provide a robust framework based on available data for related compounds and established methodologies, while also highlighting areas where further empirical data is needed.

Introduction: The Significance of Phenylthiohydantoin Amino Acids

Phenylthiohydantoin (PTH) derivatives of amino acids are the cornerstone of Edman degradation, a pivotal chemical method for sequencing peptides and proteins from the N-terminus[1][2]. The formation of a stable, cyclized PTH-amino acid allows for its sequential cleavage and identification, thereby revealing the primary structure of a polypeptide chain[3][4]. PTH-arginine HCl, the derivative of the basic amino acid arginine, presents unique considerations in this process due to the presence of the guanidinium group in its side chain. Understanding the chemical properties and structure of PTH-arginine HCl is paramount for its accurate identification in sequencing workflows and for exploring its potential in other scientific domains.

Chemical Properties and Structure of Phenylthiohydantoin-Arginine HCl

PTH-arginine HCl is a specialized chemical compound with the systematic name 5-(3-Guanidinopropyl)-3-phenyl-2-thiohydantoin hydrochloride[5].

Physicochemical Properties

A summary of the key physicochemical properties of PTH-arginine HCl is presented in the table below, based on available supplier information.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇N₅OS·HCl | [5] |

| Molecular Weight | 327.83 g/mol | [5] |

| Appearance | White to slightly yellow powder | [5] |

| Melting Point | 188 - 193 °C | [5] |

| CAS Number | 182153-75-9 | [5] |

| Purity (typical) | ≥ 98% (by HPLC) | [5] |

| Storage Conditions | 2 - 8 °C | [5] |

Solubility: Specific quantitative solubility data for PTH-arginine HCl in common laboratory solvents is not extensively documented. However, based on the properties of the parent molecule, L-arginine HCl, which is soluble in water, it can be inferred that PTH-arginine HCl will exhibit some solubility in aqueous and polar organic solvents. L-arginine hydrochloride is soluble in water[6]. Experimental determination of its solubility in solvents such as water, methanol, acetonitrile, and DMSO is recommended for specific applications.

Stability: PTH-amino acids are designed to be stable under the acidic conditions of the cleavage step in Edman degradation, allowing for their collection and subsequent analysis[2]. For long-term storage, refrigeration at 2-8°C is recommended to maintain its integrity[5].

Molecular Structure

The structure of Phenylthiohydantoin-arginine HCl comprises a central thiohydantoin ring, a phenyl group attached to one of the nitrogen atoms, and the arginine side chain attached to a chiral carbon. The hydrochloride salt form results from the protonation of one or more of the basic nitrogen atoms, most likely in the guanidinium group.

Caption: 2D representation of Phenylthiohydantoin-arginine HCl.

Spectroscopic Characterization

Detailed, publicly available spectra for PTH-arginine HCl are scarce. However, based on the known fragmentation patterns of PTH-amino acids and arginine-containing peptides, we can predict the expected spectroscopic features.

-

Mass Spectrometry (MS): In thermospray liquid chromatography/mass spectrometry, PTH-amino acids typically show strong signals for the protonated molecular ion ([M+H]⁺)[7][8]. For PTH-arginine HCl, the expected [M+H]⁺ ion would correspond to the mass of the free base (C₁₃H₁₇N₅OS). Fragmentation would likely involve the loss of the guanidinium group or parts of the side chain, as well as cleavage of the thiohydantoin ring[7][9][10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the phenyl group, the protons of the thiohydantoin ring, and the aliphatic protons of the arginine side chain. The chemical shifts of the side chain protons would be influenced by the neighboring guanidinium group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H, C=O (amide), C=S (thioamide), and C=N (guanidinium) functional groups.

Synthesis and Analysis: The Edman Degradation Workflow

PTH-arginine HCl is synthesized as part of the Edman degradation process for N-terminal protein sequencing[1][2]. The process involves a two-step procedure: coupling and cleavage/conversion.

Caption: Workflow of Edman degradation for an N-terminal arginine residue.

Detailed Experimental Protocol: Synthesis of PTH-Arginine HCl

The following is a generalized, step-by-step protocol for the manual Edman degradation of a peptide with an N-terminal arginine. This should be optimized for specific laboratory conditions and equipment.

Materials:

-

Peptide sample with N-terminal arginine

-

Phenyl isothiocyanate (PITC)

-

Pyridine

-

N,N-dimethylallylamine (DMAA)

-

Trifluoroacetic acid (TFA), anhydrous

-

1 N HCl

-

Benzene or other suitable non-polar solvent

-

Ethyl acetate

Procedure:

Step 1: Coupling Reaction [1]

-

Dissolve the peptide in a coupling buffer (e.g., pyridine/DMAA buffer, pH ~9).

-

Add a solution of PITC in pyridine.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) for approximately 30-60 minutes.

-

Remove the excess PITC and by-products by extraction with a non-polar solvent like benzene.

-

Lyophilize the aqueous phase containing the phenylthiocarbamoyl-peptide (PTC-peptide).

Step 2: Cleavage and Conversion [1][2][12]

-

Treat the dried PTC-peptide with anhydrous trifluoroacetic acid (TFA) for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 40-50°C) to cleave the N-terminal anilinothiazolinone-arginine (ATZ-arginine).

-

Evaporate the TFA under a stream of nitrogen.

-

Extract the ATZ-arginine with an organic solvent such as ethyl acetate. The shortened peptide remains in the aqueous phase.

-

Convert the more labile ATZ-arginine to the stable PTH-arginine by heating with an aqueous acid (e.g., 1 N HCl) at an elevated temperature (e.g., 80°C) for about 10 minutes.

-

Dry the PTH-arginine sample in preparation for analysis.

Purification

For obtaining a highly pure standard of PTH-arginine HCl, recrystallization is a common purification method. A suitable solvent system would likely be a mixture of a polar solvent in which the compound is soluble at elevated temperatures and a less polar solvent in which it is less soluble at room temperature. Experimental determination of an optimal solvent system is necessary.

HPLC Analysis of PTH-Arginine HCl

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of PTH-amino acids[7][13][14].

Typical HPLC System Configuration:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents is typically employed:

-

Solvent A: An aqueous buffer (e.g., sodium acetate) at a specific pH.

-

Solvent B: An organic solvent such as acetonitrile or methanol.

-

-

Detection: UV detection at 254 nm or 269 nm is standard for PTH-amino acids.

Illustrative HPLC Method: A specific, validated HPLC method for PTH-arginine HCl is not readily available in the literature. However, a general approach would involve a gradient elution starting with a low percentage of organic solvent and gradually increasing to elute the more hydrophobic PTH-amino acids. The highly polar nature of the arginine side chain means that PTH-arginine will likely elute early in a standard reversed-phase gradient[14]. The exact retention time must be determined by running a pure standard of PTH-arginine HCl.

Applications Beyond Protein Sequencing

While the primary application of PTH-arginine HCl is in protein sequencing, the thiohydantoin scaffold is of significant interest in medicinal chemistry due to its diverse biological activities[4][15][16].

Potential in Drug Development

Thiohydantoin derivatives have been investigated for a range of therapeutic applications, including:

-

Anticonvulsant activity: Several studies have explored the anticonvulsant properties of hydantoin and thiohydantoin derivatives[3][4][15][16][17]. The structural features of these compounds allow for interactions with neuronal targets.

-

Antimicrobial activity: Thiohydantoin derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains[13][18][19][20].

-

Other therapeutic areas: The thiohydantoin core is a versatile scaffold that has been incorporated into molecules with anticancer and anti-inflammatory properties[4].

The specific therapeutic potential of PTH-arginine HCl has not been extensively explored. However, the presence of the guanidinium group, known for its ability to interact with biological targets such as nitric oxide synthase, could make it an interesting candidate for further investigation in drug discovery programs.

Safety and Handling

A specific Safety Data Sheet (SDS) for Phenylthiohydantoin-arginine HCl is not widely available. Therefore, it is essential to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity. The safety information for the parent compound, L-arginine hydrochloride, can provide some guidance.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

Hazardous Decomposition Products: Upon thermal decomposition, it may produce hazardous gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride[6][21][22][23].

Conclusion and Future Perspectives

Phenylthiohydantoin-arginine HCl is a vital compound in the field of proteomics, enabling the determination of protein sequences through Edman degradation. Its chemical properties are dictated by the interplay of the phenylthiohydantoin core and the basic guanidinium side chain of arginine. While its primary role is well-established, there is a clear need for more comprehensive, publicly available data on its spectroscopic characteristics, quantitative solubility, and a dedicated safety profile.

The broader therapeutic potential of the thiohydantoin scaffold suggests that PTH-arginine HCl and its analogues could be valuable starting points for medicinal chemistry research. Future investigations into the biological activities of this specific compound could unveil novel applications beyond the realm of protein sequencing, contributing to the development of new therapeutic agents.

References

- Datar, P. A. (2014). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices.

-

Fiveable. (n.d.). Phenylthiohydantoin Definition - Organic Chemistry Key Term. Retrieved from [Link]

- Gomha, S. M., et al. (2020). Synthesis, Characterization and Anti-epileptic Activity of Thiohydantoin Derivatives. Mini-Reviews in Medicinal Chemistry, 20(15), 1466-1476.

- International Journal of Pharmaceutical Sciences Review and Research. (2016). Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. International Journal of Pharmaceutical Sciences Review and Research, 40(1), 1-5.

- MDPI. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 27(3), 1069.

- ResearchGate. (2021). Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. Egyptian Journal of Chemistry, 64(3), 1315-1321.

- ResearchGate. (2021). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Egyptian Journal of Chemistry, 64(10), 5947-5954.

- Heilmann, J., et al. (1995). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(3), 226-233.

-

Springer Nature. (n.d.). Identification of PTH-Amino Acids by HPLC. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

- PubMed. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 27(3), 1069.

- Fisher Scientific. (2021).

-

Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

- CIB (CSIC). (2002).

- PubMed. (1992). Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids.

- Thermo Fisher Scientific. (2025).

- PubMed. (1987). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry, 163(1), 284-292.

- PMC. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 10(22), 12975-12982.

- Cayman Chemical. (2025). L-Arginine (hydrochloride)

- PubMed. (2004). Fragmentation of protonated dipeptides containing arginine. Effect of activation method. Journal of the American Society for Mass Spectrometry, 15(11), 1636-1647.

- SERVA Electrophoresis GmbH. (2024).

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000517). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000517). Retrieved from [Link]

- PMC. (2002). Crystallization and preliminary X-ray diffraction analysis of the arginine repressor of the hyperthermophile Thermotoga neapolitana. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 1), 1730-1732.

- PubMed. (1975). Separation of phenylthiohydantoin-amino acids by high-pressure liquid chromatography.

- PubMed. (2004). Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(5), 680-690.

- ResearchGate. (2012). Development and evaluation of HPLC method for arginine assay in biological samples. Visnyk of the Lviv University. Series Biology, (60), 73-80.

- Sigma-Aldrich. (n.d.).

- Nature Reviews Drug Discovery. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.

- ResearchGate. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(5), 680-690.

- PMC. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(13), 8539-8583.

- Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Advances, 6(1), 79-107.

- PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.

- NIH. (2025). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, e202500408.

- IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy, 14(9), 1-10.

- International Journal of Advanced Research in Science and Technology. (2023). HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science and Technology, 12(5), 1-10.

- PMC. (2023). Structure of l-arginine and detection of trace dl-arginine by 3D ED. IUCrJ, 10(Pt 1), 35-40.

- UCL Discovery. (2019). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000711 L-Arginine. Retrieved from [Link]

- ResearchGate. (2012). The crystal structure of L-arginine.

- Royal Society of Chemistry. (2012). The crystal structure of l-arginine.

Sources

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bmse000711 L-Arginine at BMRB [bmrb.io]

- 12. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Separation of phenylthiohydantoin-amino acids by high-pressure liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and Anti-epileptic Activity of Thiohydantoin Derivatives | Semantic Scholar [semanticscholar.org]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. serva.de [serva.de]

An In-Depth Technical Guide: The Mechanism of PTH-Arginine Hydrochloride in Edman Degradation

For researchers, scientists, and drug development professionals engaged in protein sequencing, a granular understanding of the Edman degradation chemistry is paramount. This guide provides a deep dive into the specific mechanistic challenges and solutions associated with sequencing arginine residues, focusing on the formation and behavior of phenylthiohydantoin (PTH)-arginine hydrochloride.

Introduction: The Elegance and Challenge of Edman Degradation

Developed by Pehr Edman, the Edman degradation is a cornerstone of protein chemistry, enabling the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.[1][2] The process relies on a three-step cyclical reaction:

-

Coupling: The N-terminal α-amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.[3][4]

-

Cleavage: Under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA), the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[1][5]

-

Conversion: The unstable ATZ-amino acid is then treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH)-amino acid, which is subsequently identified by chromatography, most commonly high-performance liquid chromatography (HPLC).[1][5][6][7]

While this process is remarkably efficient for most amino acids, certain residues present unique challenges. Arginine, with its bulky and highly basic guanidinium group, is a notable example that requires a nuanced understanding of the reaction chemistry for successful sequencing.

The Arginine Anomaly: Why a Standard Approach Falters

The primary challenge in sequencing arginine lies in the physicochemical properties of its side chain. The guanidinium group is strongly basic (pKa ≈ 12.5) and remains protonated and positively charged throughout the standard Edman degradation cycle. This persistent positive charge introduces several complications:

-

Extraction Inefficiency: During the automated sequencing process, the cleaved ATZ- and subsequently PTH-amino acids are selectively extracted into an organic solvent (e.g., ethyl acetate or chlorobutane) for transfer to the conversion flask and then to the HPLC for analysis.[1][4] The highly polar and charged nature of the PTH-arginine derivative renders it poorly soluble in these nonpolar organic solvents. This leads to inefficient extraction from the reaction cartridge, resulting in a low yield of the PTH-arginine derivative for identification.

-

Chromatographic Aberrations: The residual positive charge on PTH-arginine can lead to poor chromatographic peak shape and retention time variability during HPLC analysis. This can complicate its accurate identification when compared to known standards.[6][7]

-

Potential for Side Reactions: The nucleophilic nature of the guanidinium group, although largely protonated, can still be susceptible to side reactions under the harsh chemical conditions of the Edman cycle, though this is less common than the extraction issues.

To overcome these hurdles, the standard Edman chemistry is subtly but critically modified to handle arginine residues, leading to the formation of PTH-arginine hydrochloride.

Mechanism of Action: The Role of Hydrochloride in Taming Arginine

The successful identification of arginine in Edman degradation hinges on neutralizing the problematic positive charge of the guanidinium group. This is achieved through the formation of an ion pair with a counter-ion, specifically chloride, which is introduced during the conversion step.

Here’s a step-by-step breakdown of the mechanism:

Step 1: Coupling and Cleavage (Standard Procedure)

The initial coupling of PITC to the N-terminal arginine and the subsequent cleavage of the ATZ-arginine derivative proceed as they would for any other amino acid. The guanidinium group remains protonated throughout these steps.

Step 2: Conversion and Salt Formation (The Critical Modification)

The key modification occurs during the conversion of the ATZ-arginine to PTH-arginine. This step is performed in the presence of an aqueous acid.[5] While TFA is used for cleavage, the conversion step often involves an environment where chloride ions are present. The resulting PTH-arginine, with its persistent positive charge on the guanidinium group, readily forms an ion pair with a chloride anion, yielding This compound .

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. psiberg.com [psiberg.com]

- 3. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. ehu.eus [ehu.eus]

- 6. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

The Dawn of Protein Sequencing: A Technical Guide to PTH-Amino Acid Analysis

An In-depth Exploration of the Discovery, Evolution, and Core Methodology of the Edman Degradation Chemistry

For researchers, scientists, and drug development professionals navigating the complexities of protein characterization, understanding the primary structure of a protein is a foundational requirement. This guide delves into the discovery and history of Phenylthiohydantoin (PTH)-amino acid analysis, the cornerstone of the Edman degradation, a technique that revolutionized our ability to sequence proteins. We will explore the ingenuity of Pehr Edman's discovery, the chemical intricacies of the process, its automation, and the enduring relevance of this powerful analytical method in modern bioscience.

From Composition to Sequence: The Genesis of a Revolutionary Idea

Prior to the mid-20th century, the world of protein biochemistry was largely limited to understanding the amino acid composition of proteins, not their specific linear arrangement. This was akin to knowing the letters in a word without knowing their order. The prevailing methods involved the complete acid hydrolysis of a protein, followed by the chromatographic separation and identification of the constituent amino acids. While this provided a crude inventory of the protein's building blocks, the all-important sequence—the very blueprint of its structure and function—remained elusive.

A paradigm shift was needed, a method that could systematically dismantle a polypeptide chain one amino acid at a time from a defined end. This challenge captivated the Swedish scientist Pehr Victor Edman. His pioneering work, culminating in a landmark 1950 publication, introduced a stepwise degradation process that would come to bear his name and forever change the landscape of protein chemistry.[1]

Edman's stroke of genius was the introduction of phenylisothiocyanate (PITC) as a reagent that could specifically label the N-terminal amino acid of a peptide under mild alkaline conditions.[1] Crucially, subsequent treatment with acid could then cleave this labeled amino acid without hydrolyzing the rest of the peptide bonds, leaving the shortened polypeptide intact for the next cycle of degradation.[1] This elegant, cyclical process for the first time offered a practical means to sequentially determine the amino acid sequence of a protein.

The Edman Degradation: A Symphony of Chemical Reactions

The Edman degradation is a three-step cyclical process that sequentially removes and identifies the N-terminal amino acid of a polypeptide chain. Each cycle consists of coupling, cleavage, and conversion, culminating in the analysis of the resulting PTH-amino acid.

The Core Chemistry: A Step-by-Step Breakdown

The entire process hinges on the precise and efficient execution of each chemical step. Incomplete reactions at any stage can lead to a progressive loss of signal and an increase in background noise, ultimately limiting the readable length of the sequence.

Experimental Protocol: Manual Edman Degradation

This protocol outlines the fundamental steps of a manual Edman degradation cycle.

Materials:

-

Purified peptide or protein sample (lyophilized)

-

Phenylisothiocyanate (PITC) solution (e.g., 5% in pyridine)

-

Coupling buffer (e.g., pyridine/water, pH ~9)

-

Anhydrous trifluoroacetic acid (TFA)

-

Organic solvent for extraction (e.g., benzene, ethyl acetate)

-

Aqueous acid for conversion (e.g., 1N HCl)

-

Heating block or water bath

-

Centrifuge

-

HPLC system for PTH-amino acid analysis

Procedure:

-

Coupling:

-

Dissolve the peptide sample in the coupling buffer in a small reaction vial.

-

Add the PITC solution and incubate at a controlled temperature (e.g., 40-50°C) for a set time (e.g., 30 minutes) to form the phenylthiocarbamoyl (PTC)-peptide.[2]

-

Lyophilize the sample to remove the volatile coupling buffer and excess PITC.

-

-

Cleavage:

-

Add anhydrous TFA to the dried PTC-peptide.

-

Incubate at a controlled temperature (e.g., 40-50°C) for a short period (e.g., 10-15 minutes) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.[3]

-

Evaporate the TFA under a stream of nitrogen.

-

-

Extraction and Conversion:

-

Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate), leaving the shortened peptide in the aqueous phase.

-

Transfer the organic phase containing the ATZ-amino acid to a new tube.

-

Add aqueous acid (e.g., 1N HCl) to the ATZ-amino acid and heat (e.g., 80°C for 10 minutes) to convert it into the more stable phenylthiohydantoin (PTH)-amino acid.[4]

-

Dry the PTH-amino acid sample.

-

-

Analysis:

-

Reconstitute the PTH-amino acid in a suitable solvent for HPLC analysis.

-

Inject the sample onto a reverse-phase HPLC column and compare its retention time to a standard mixture of PTH-amino acids for identification.[3]

-

-

Next Cycle:

-

The shortened peptide remaining after the extraction step is dried and subjected to the next cycle of Edman degradation, starting again with the coupling step.

-

The following diagram illustrates the workflow of a single Edman degradation cycle:

Caption: Workflow of a single Edman degradation cycle.

The chemical transformations at the heart of the Edman degradation are depicted in the following pathway:

Caption: The core chemical reactions of the Edman degradation.

The Leap to Automation: The "Sequenator" and its Legacy

While the manual Edman degradation was a monumental breakthrough, it was also a laborious and time-consuming process. The repetitive nature of the procedure was ripe for automation. In 1967, Edman, in collaboration with Geoffrey Begg, unveiled the first automated protein sequencer, which they termed the "sequenator".[5] This ingenious device automated the cyclical delivery of reagents and the removal of reaction byproducts, significantly increasing the speed and efficiency of protein sequencing. The first sequenator could perform approximately 15 degradation cycles in 24 hours.[5]

The original "spinning cup" design was later refined with the introduction of gas-phase and pulsed-liquid sequencers, which further improved efficiency and reduced the amount of sample required. A pivotal advancement was the integration of an online High-Performance Liquid Chromatography (HPLC) system for the direct analysis of the PTH-amino acids as they were generated.[1] This eliminated the need for manual collection and injection, creating a fully automated workflow from degradation to identification.

Automated Protein Sequencer Workflow

Modern automated protein sequencers operate on the same fundamental principles as the manual method but with a high degree of precision and control.

Key Components:

-

Reaction Cartridge/Column: Where the peptide is immobilized and the coupling and cleavage reactions occur.

-

Reagent and Solvent Delivery System: Precisely delivers reagents (PITC, TFA) and wash solvents.

-

Conversion Flask: Where the ATZ-amino acid is converted to the PTH-amino acid.

-

Online HPLC System: Automatically injects and analyzes the PTH-amino acid from each cycle.

-

Control and Data Acquisition System: Manages the entire process and records the chromatograms.

The following diagram outlines the logical flow of an automated protein sequencing run:

Caption: Logical workflow of an automated protein sequencer.

Sample Preparation: The Foundation of Successful Sequencing

The adage "garbage in, garbage out" holds particularly true for Edman degradation. The quality of the protein or peptide sample is paramount to obtaining reliable sequence data. Impurities can interfere with the chemistry, leading to ambiguous results or premature termination of the sequencing run.

Core Requirements for Sample Purity:

-

High Purity: The sample should ideally be a single, purified protein or peptide. The presence of multiple proteins will result in a mixture of PTH-amino acids at each cycle, making the sequence impossible to determine.[6]

-

Sufficient Quantity: While modern sequencers are highly sensitive, a minimum amount of sample is required. Typically, 5-50 picomoles of a pure protein are needed.[6]

-

Freedom from Interfering Substances: Buffers containing primary or secondary amines (e.g., Tris), detergents, salts, and free amino acids can interfere with the Edman chemistry and must be removed.[7]

Common Sample Preparation Techniques:

-

SDS-PAGE and Electroblotting: Proteins can be separated by SDS-PAGE and then transferred to a PVDF membrane. The protein band of interest is then excised and can be directly loaded into the sequencer.[6]

-

Reverse-Phase HPLC: A powerful technique for purifying peptides and proteins, yielding samples in a volatile solvent that is easily removed.

-

Precipitation: Methods like chloroform/methanol precipitation can be used to remove salts and some detergents.[8]

Data Analysis and Interpretation: Deciphering the Chromatograms

The output of an automated protein sequencer is a series of chromatograms, one for each cycle of Edman degradation. The identification of the amino acid at each position is based on the retention time of the PTH-amino acid peak compared to a standard mixture.

Quantitative Data from Edman Sequencing

| Parameter | Description | Typical Values |

| Initial Yield (IY) | The amount of PTH-amino acid detected in the first cycle relative to the total amount of sample loaded. | 50-80% |

| Repetitive Yield (RY) | The efficiency of each cycle after the first, calculated as the ratio of the PTH-amino acid yield in cycle 'n' to that in cycle 'n-1'. | 90-99% |

| Lag (Carryover) | The amount of the amino acid from the previous cycle detected in the current cycle. | <10% |

The repetitive yield is a critical determinant of the readable sequence length. A higher repetitive yield allows for more cycles to be completed before the signal-to-noise ratio becomes too low for unambiguous identification.

Limitations and Enduring Relevance

Despite its power, Edman degradation has its limitations. The primary constraint is the readable sequence length, which is typically limited to 30-60 residues due to the cumulative effects of incomplete reactions and side reactions.[9] Furthermore, the method will not work if the N-terminus of the protein is chemically modified or "blocked" (e.g., by acetylation), as this prevents the initial coupling reaction with PITC.[9]

However, in an era dominated by mass spectrometry-based proteomics, Edman degradation remains an indispensable tool for specific applications. It is the gold standard for:

-

N-terminal sequencing of purified proteins: Providing unambiguous confirmation of the N-terminal sequence.

-

Validation of recombinant protein expression: Ensuring that the expressed protein has the correct N-terminus.

-

Characterization of protein isoforms and post-translational modifications at the N-terminus.

The precision and reliability of Edman degradation for these targeted applications ensure its continued relevance in the modern proteomics toolbox.

Conclusion: A Legacy of Precision

The journey from the initial concept of stepwise degradation to the sophisticated automated sequencers of today is a testament to the power of chemical innovation. Pehr Edman's discovery of PTH-amino acid analysis provided the key to unlocking the primary structure of proteins, a breakthrough that has had a profound and lasting impact on biochemistry, molecular biology, and drug development. While newer technologies have emerged for high-throughput proteomics, the Edman degradation remains a cornerstone of protein analysis, offering unparalleled precision for N-terminal sequencing. For scientists seeking to definitively characterize a protein's identity and integrity, the legacy of Pehr Edman's elegant chemistry continues to provide the answer, one amino acid at a time.

References

-

Preparation of protein samples for mass spectrometry and N-terminal sequencing. PubMed.[Link]

-

MS-Based N-Terminal Sequencing: Sample Preparation and Data Analysis. MtoZ Biolabs.[Link]

-

N-terminal Edman Sequencing Sample Preparation. University of Texas at Austin.[Link]

-

Sample preparation for protein sequencing. Centro de Investigaciones Biológicas Margarita Salas.[Link]

-

Automated Edman Degradation The Protein Sequencer. Scribd.[Link]

-

Theory of Edman Sequencing. Shimadzu Scientific Instruments.[Link]

-

Peptide Sequencing by Edman Degradation. EHU.[Link]

-

4 Steps of Edman Degradation. MtoZ Biolabs.[Link]

-

Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio.[Link]

-

MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. National Institutes of Health.[Link]

-

Manual Edman Degradation of Proteins and Peptides. Springer Nature Experiments.[Link]

-

Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor.[Link]

-

EDMAN DEGRADATION SAMPLE PREPARATION PROTOCOLS. Centro de Investigaciones Biológicas Margarita Salas.[Link]

-

Workflow of Edman degradation. Creative Proteomics. [https://www.creative-proteomics.com/blog/workflow-of-edman-degradation/]([Link] proteomics.com/blog/workflow-of-edman-degradation/)

-

Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs.[Link]

-

Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Pearson.[Link]

-

Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts.[Link]

-

Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition.[Link]

Sources

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 4. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 6. cib.csic.es [cib.csic.es]

- 7. abrf.memberclicks.net [abrf.memberclicks.net]

- 8. cib.csic.es [cib.csic.es]

- 9. creative-biolabs.com [creative-biolabs.com]

Navigating the Challenges of PTH-Arginine in Edman Degradation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive exploration of the Edman degradation reaction, with a specialized focus on the unique challenges and solutions associated with the sequencing of arginine residues. This document moves beyond a standard recitation of protocols to offer a deeper understanding of the underlying chemical principles and practical strategies to ensure accurate and reliable sequencing results, particularly for arginine-rich peptides and proteins.

The Edman Degradation Reaction: A Foundational Overview

The Edman degradation, a cornerstone of protein sequencing for decades, provides a stepwise method for determining the N-terminal amino acid sequence of a peptide or protein.[1][2] The process involves a cyclical series of chemical reactions that label, cleave, and identify one amino acid at a time from the N-terminus, without disrupting the remaining peptide bonds.[1][2] The automation of this process has significantly enhanced its efficiency and sensitivity, allowing for the sequencing of picomole quantities of material.[2]

The entire Edman degradation workflow can be visualized as a four-stage cycle:

Sources

An In-Depth Technical Guide to the Solubility of PTH-Arginine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of PTH-arginine hydrochloride, a critical parameter for its application in research and pharmaceutical development. As a modified amino acid derivative, understanding its behavior in various solvent systems is paramount for accurate experimental design, formulation, and analysis. This document delves into the theoretical underpinnings of its solubility, offers a detailed protocol for its empirical determination, and provides insights grounded in years of laboratory experience.

Introduction: The Critical Role of Solubility in Scientific Research

In the realm of drug discovery and biomedical research, the solubility of a compound is a foundational property that dictates its utility. For this compound, a phenylthiohydantoin derivative of the amino acid arginine, solubility impacts everything from its ease of handling in the lab to its potential bioavailability in a therapeutic context. Inadequate solubility can lead to inaccurate concentration measurements, failed experiments, and misleading results.[1][2] This guide is designed to equip researchers with the knowledge to navigate the complexities of this compound solubility, ensuring reliable and reproducible outcomes.

Physicochemical Properties Influencing the Solubility of this compound